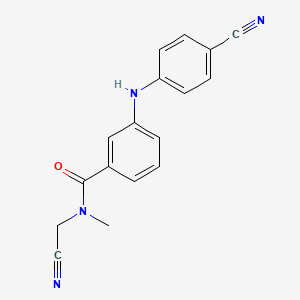

3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide

Description

Properties

IUPAC Name |

3-(4-cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-21(10-9-18)17(22)14-3-2-4-16(11-14)20-15-7-5-13(12-19)6-8-15/h2-8,11,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUPHKSYBFYBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=CC(=CC=C1)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanoaniline with a suitable benzoyl chloride derivative under basic conditions to form the intermediate product. This intermediate is then reacted with cyanomethyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated cyano groups.

Substitution: Substituted derivatives with new functional groups replacing the cyano group.

Scientific Research Applications

3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with signaling pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) N-(Cyanomethyl)-N-methylbenzamide (CymitQuimica, Ref: 10-F673317)

- Structure: Lacks the 4-cyanoanilino group but retains the N-(cyanomethyl)-N-methylbenzamide core.

(b) 4-Cyano-N-(3-methylisoxazol-5-yl)benzamide

- Structure: Substitutes the anilino group with a 3-methylisoxazole ring and places the cyano group at the benzamide's para position.

- Implications: The isoxazole ring introduces heterocyclic character, which may enhance metabolic stability but reduce solubility compared to the anilino group in the target compound .

Functional Group Variations

(a) 3-[Bis(cyanomethyl)amino]-N-(4-cyanophenyl)propanamide

(b) N,N-Diethyl-3-methylbenzamide (DEET)

- Structure: Replaces cyano groups with diethyl and methyl groups.

(a) 2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a)

- Properties : Molecular weight 365.4 g/mol, melting point 125–127°C. Synthesized via Suzuki coupling.

- This structural difference may influence target selectivity .

(b) (E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)-N-methylbenzamide

- Activity : Exhibits antioxidant properties due to the conjugated acrylamido group and methoxy substituents.

Data Table: Key Properties of Selected Analogues

Q & A

Q. What are the optimized synthetic routes for 3-(4-cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the benzamide core via coupling of 4-cyanoaniline with a substituted benzoyl chloride. For example, describes using Suzuki-Miyaura cross-coupling with arylboronic acids and Pd catalysts to introduce substituents .

- Step 2 : N-methylation and cyanomethylation. Triethylamine is often used as a base to facilitate amide bond formation under anhydrous conditions, as seen in analogous syntheses (e.g., ).

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or dichloromethane), and catalyst loading (1–5 mol% Pd).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR identify functional groups (e.g., cyano at ~110 ppm, methyl groups at 1.5–2.5 ppm). highlights split signals for N-methyl and cyanomethyl groups due to restricted rotation.

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 335.1) and detects impurities. used LC-MS with ESI ionization for validation.

- X-ray Crystallography : For absolute configuration, single-crystal analysis (as in ) resolves steric effects from the cyano and methyl groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition (e.g., IC values) may arise from:

- Assay Conditions : Variations in buffer pH, temperature, or co-solvents (DMSO concentration ≤1% recommended).

- Protein Conformations : Molecular docking (AutoDock 4.2) in showed RMSD <2 Å for ligand poses, but methanesulfonamide orientation in FAK inhibitors affected activity.

- Solution : Validate assays with positive controls (e.g., staurosporine for kinases) and use orthogonal methods (SPR, ITC) to confirm binding.

Q. What strategies enhance the compound’s selectivity for target enzymes like 17β-HSD or FAK?

- Structure-Activity Relationship (SAR) : Modify substituents on the benzamide and anilino groups. found that meta-methoxy groups on the phenyl ring improved FAK inhibition by 3-fold.

- Molecular Dynamics (MD) Simulations : Analyze hydrogen bonding with catalytic residues (e.g., Lys514 in FAK). used MD to optimize ligand-protein interactions.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) to improve membrane permeability, as demonstrated in for agrochemical analogs.

Q. How can synthetic challenges, such as low regioselectivity in cross-coupling reactions, be mitigated?

- Catalyst Screening : Use Pd(OAc) with SPhos ligand for Suzuki reactions, which reduced byproducts in from 15% to <5%.

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor mono-substitution over di-substitution in aryl halide intermediates.

- Microwave-Assisted Synthesis : Reduced reaction time (2 hrs vs. 24 hrs) and improved yield (85% vs. 60%) for analogous compounds ().

Methodological Guidance

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. How should researchers design experiments to probe metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.